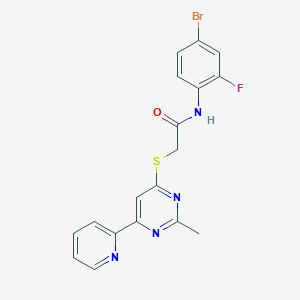

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butyl group is a type of alkyl group derived from isobutane . It is often used in chemical transformations due to its unique reactivity pattern . Tert-butyl esters are known for their stability and are commonly used as protecting groups in organic synthesis .

Synthesis Analysis

Tert-butyl groups and esters play important roles in the synthesis of various organic compounds . For instance, tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . A direct method for introducing the tert-butoxycarbonyl group into organic compounds has also been developed using flow microreactor systems .

Molecular Structure Analysis

The structure of a tert-butyl group is characterized by a central carbon atom bonded to three methyl groups . This crowded arrangement gives the tert-butyl group its unique reactivity pattern .

Chemical Reactions Analysis

Tert-butyl groups and esters participate in various chemical reactions. For example, they can undergo elimination reactions , and tert-butyl esters can be converted to other functional groups .

Physical And Chemical Properties Analysis

Tert-butyl groups and esters have specific physical and chemical properties. For example, they are known for their stability . The physical properties of tert-butyl alcohol, a related compound, include a boiling point of 180°F, a specific gravity of 0.79, and a flash point of 52°F .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Cyclic Amino Acid Esters

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized via an intramolecular lactonization reaction. This process involved characterization techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, leading to a detailed understanding of its molecular structure through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Development of tert-Butylating Reagents

A novel tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), was developed for tert-butylation of alcohols and carboxylic acids, showing potential for functional group transformation in various substrates. This reagent highlights the utility of tert-butyl groups in organic synthesis (Yamada et al., 2016).

Chemical Transformations and Reactions

Halogenated Carbenes Synthesis

New stable halogenated carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, were synthesized, showing unique properties and reactivity patterns. These carbenes underwent various transformations, contributing to the development of heteroaromatic carbene chemistry (Glinyanaya et al., 2021).

Asymmetric Synthesis of Amines

The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines demonstrated the importance of tert-butyl groups in directing enantioselective reactions. This methodology facilitated the synthesis of various enantioenriched amines, showcasing the versatility of tert-butylated compounds in asymmetric synthesis (Ellman et al., 2002).

Material Science and Polymer Chemistry

Polymer Synthesis and Characterization

Research into the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups explored the living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes. This study exemplifies the role of tert-butyl groups in developing novel polymeric materials with potential applications in optoelectronics and material science (Wagaman et al., 1997).

作用機序

Target of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It has characteristic applications in chemical transformations and is relevant in nature, with implications in biosynthetic and biodegradation pathways .

Mode of Action

Tert-butyl esters are often used as protecting groups in organic chemistry . They can react with various nucleophiles and electrophiles, facilitating a range of chemical transformations .

Biochemical Pathways

The tert-butyl group is involved in various biosynthetic and biodegradation pathways . Its unique reactivity pattern allows it to participate in a variety of chemical transformations .

Result of Action

The tert-butyl group and ester group can participate in various chemical reactions, leading to different outcomes depending on the specific context .

Action Environment

The action, efficacy, and stability of “Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate” can be influenced by various environmental factors. For example, the reaction conditions can affect the behavior of the tert-butyl group and ester group .

Safety and Hazards

将来の方向性

While specific future directions for the study of “Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate” are not available, research into tert-butyl groups and esters continues to be an active area of study. For example, new catalytic strategies for the direct valorization of xylose without external H2 producing high yield of furfuryl alcohol (FA), which is a versatile platform molecule, have been reported .

特性

IUPAC Name |

tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h4H,5-6,8-9H2,1-3H3/b10-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBHPUBTNXLHCF-ONNFQVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC#N)C(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2720385.png)

![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2720391.png)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)

![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)